6,7-Dimethoxy-3-oxo-3,4-dihydroquinoxaline-2-carbonyl chloride
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Overview
Description
6,7-Dimethoxy-3-oxo-3,4-dihydroquinoxaline-2-carbonyl chloride is a chemical compound with the molecular formula C12H11ClN2O4 It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-3-oxo-3,4-dihydroquinoxaline-2-carbonyl chloride typically involves the reaction of 6,7-dimethoxy-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid with thionyl chloride. The reaction is carried out under an inert atmosphere, usually at low temperatures, to prevent decomposition of the product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-3-oxo-3,4-dihydroquinoxaline-2-carbonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alcohols.
Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid.
Condensation Reactions: It can react with amines to form amides.
Common Reagents and Conditions
Thionyl Chloride: Used in the synthesis of the compound.
Amines and Alcohols: Used in substitution reactions.
Water: Used in hydrolysis reactions.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Carboxylic Acids: Formed from hydrolysis.
Scientific Research Applications
6,7-Dimethoxy-3-oxo-3,4-dihydroquinoxaline-2-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting neurological conditions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-3-oxo-3,4-dihydroquinoxaline-2-carbonyl chloride is not well-documented. as a quinoxaline derivative, it may interact with various molecular targets, including enzymes and receptors, through binding interactions that inhibit or modulate their activity.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid: A precursor in the synthesis of the carbonyl chloride derivative.
6,7-Dimethoxy-3,4-dihydroisoquinoline:
Uniqueness
6,7-Dimethoxy-3-oxo-3,4-dihydroquinoxaline-2-carbonyl chloride is unique due to its specific functional groups, which allow it to participate in a variety of chemical reactions and make it a valuable intermediate in the synthesis of more complex molecules .
Properties
IUPAC Name |
6,7-dimethoxy-3-oxo-4H-quinoxaline-2-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O4/c1-17-7-3-5-6(4-8(7)18-2)14-11(16)9(13-5)10(12)15/h3-4H,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCBQSZJGLZBBBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)NC(=O)C(=N2)C(=O)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40841833 |
Source
|
Record name | 6,7-Dimethoxy-3-oxo-3,4-dihydroquinoxaline-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40841833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
916156-50-8 |
Source
|
Record name | 6,7-Dimethoxy-3-oxo-3,4-dihydroquinoxaline-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40841833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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